

# Technical Guide: A Preliminary Investigation of RMC-113 in Human Lung Organoids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | SARS-CoV-2-IN-113 |           |
| Cat. No.:            | B15567198         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, there is no publicly available preclinical data specifically for a compound designated "RMC-113." This document serves as a representative technical guide based on the established mechanism of action of Revolution Medicines' tri-complex RAS(ON) inhibitors and standard methodologies for drug evaluation in patient-derived organoid models. The experimental data presented is illustrative and intended to model the expected outcomes of such an investigation. For this guide, RMC-113 is hypothesized to be a selective inhibitor of the oncogenic KRAS G12D mutation, a prevalent driver in non-small cell lung cancer.

## Introduction: Targeting Oncogenic KRAS in Lung Cancer

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC).[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state (RAS(ON)), leading to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which in turn drives unregulated cell proliferation and survival.[1][2] The development of direct KRAS inhibitors has been a long-standing challenge.

Revolution Medicines has pioneered a novel class of inhibitors that target the active RAS(ON) conformation. These agents, known as tri-complex inhibitors, utilize an innovative mechanism by first binding to the abundant intracellular chaperone protein, cyclophilin A (CypA).[3] The







resulting binary complex then engages the active, GTP-bound form of mutant KRAS, forming a stable tri-complex that sterically blocks the interaction of RAS with its downstream effectors.[3] This guide outlines a hypothetical preliminary investigation of RMC-113, a putative KRAS G12D(ON) inhibitor, using a patient-derived lung tumor organoid model.

Patient-derived organoids (PDOs) are three-dimensional in vitro models that closely recapitulate the genetic and histological characteristics of the original tumor, making them a powerful tool for preclinical drug evaluation.[4][5]

#### **Mechanism of Action of RMC-113**

RMC-113 is hypothesized to function as a RAS(ON) inhibitor, selectively targeting the KRAS G12D mutant protein. Its mechanism relies on the formation of a tri-complex involving RMC-113, cyclophilin A (CypA), and the active GTP-bound KRAS G12D protein. This ternary complex sterically hinders the binding of downstream effector proteins such as RAF and PI3K to KRAS, thereby inhibiting oncogenic signaling.





Click to download full resolution via product page

Caption: RMC-113 inhibits the active KRAS G12D(ON) state.



### **Experimental Protocols**

The following protocols describe the generation of human lung tumor organoids and their use for the preliminary evaluation of RMC-113.

## **Establishment of Patient-Derived Lung Tumor Organoids** (PDOs)

This protocol is adapted from methodologies for generating organoids from biopsy or surgical tissues.[4][5]

- Tissue Acquisition: Obtain fresh tumor tissue from NSCLC patients with confirmed KRAS
   G12D mutations under institutional review board (IRB) approval.
- Tissue Dissociation:
  - Wash the tissue sample (typically 1-5 mm³) with cold PBS supplemented with antibiotics.
  - Mince the tissue into smaller fragments (<1 mm³).</li>
  - Digest the fragments in a solution containing Collagenase II (1 mg/mL) and Dispase (2.5 U/mL) for 30-60 minutes at 37°C with gentle agitation.
  - Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
  - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
- Organoid Seeding:
  - Centrifuge the cell suspension and resuspend the pellet in a reduced-growth-factor basement membrane matrix (e.g., Matrigel).
  - Plate 40 μL droplets of the cell-matrix mixture into a pre-warmed 24-well plate.
  - Allow the droplets to solidify at 37°C for 15-20 minutes.
- Organoid Culture:



- $\circ$  Overlay the solidified domes with 500  $\mu$ L of Lung Organoid Growth Medium. The medium composition typically includes:
  - Advanced DMEM/F12
  - B-27 Supplement
  - N-2 Supplement
  - Noggin (100 ng/mL)
  - R-spondin-1 (500 ng/mL)
  - EGF (50 ng/mL)
  - FGF-10 (100 ng/mL)
  - A83-01 (TGF-β inhibitor, 0.5 μM)
  - Y-27632 (ROCK inhibitor, 10  $\mu$ M) for the first week of culture.
- Culture at 37°C, 5% CO<sub>2</sub>, and replace the medium every 2-3 days.
- Organoid Passaging:
  - Once organoids are dense, retrieve them from the matrix using a cell recovery solution.
  - Mechanically or enzymatically dissociate the organoids into smaller fragments.
  - Re-plate the fragments in a fresh basement membrane matrix as described in step 3.

#### RMC-113 Treatment and Viability Assay

- Plating for Assay: Dissociate established lung PDOs and seed them in a 96-well plate at a density of 100-200 organoids per well.
- Drug Preparation: Prepare a 10 mM stock solution of RMC-113 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M).



- Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing the various concentrations of RMC-113 or a DMSO vehicle control.
- Viability Assessment: After 72-96 hours of incubation, measure cell viability using a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).
- Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the doseresponse curve and calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis.

#### **Downstream Pathway Analysis by Western Blot**

- Treatment and Lysis: Treat established organoids with RMC-113 at relevant concentrations (e.g., 1x, 10x, and 100x IC50) for 4-6 hours.
- Protein Extraction: Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration using a BCA assay.
- Immunoblotting:
  - Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    - Phospho-ERK1/2 (Thr202/Tyr204)
    - Total ERK1/2
    - Phospho-AKT (Ser473)
    - Total AKT
    - β-Actin (as a loading control)



- Incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software.

### **Experimental Workflow**

The overall workflow for the preliminary investigation of RMC-113 in lung organoids is depicted below.



Click to download full resolution via product page

Caption: Workflow for RMC-113 evaluation in lung PDOs.

#### **Illustrative Data**

The following table summarizes hypothetical quantitative data from the described experiments. This data represents a favorable outcome where RMC-113 demonstrates potent and selective activity in KRAS G12D-mutant lung organoids while having minimal effect on KRAS wild-type (WT) organoids.



| Parameter                         | KRAS G12D<br>Organoid Line 1 | KRAS G12D<br>Organoid Line 2 | KRAS WT Organoid<br>Line |
|-----------------------------------|------------------------------|------------------------------|--------------------------|
| RMC-113 IC50 (Cell<br>Viability)  | 8.5 nM                       | 12.2 nM                      | > 10,000 nM              |
| p-ERK Inhibition IC50             | 2.1 nM                       | 3.5 nM                       | > 10,000 nM              |
| Maximal p-ERK Inhibition          | 92%                          | 88%                          | < 10%                    |
| Apoptosis Induction (Caspase 3/7) | 4.5-fold increase            | 4.1-fold increase            | No significant change    |

#### **Conclusion and Future Directions**

This guide outlines a potential strategy for the preliminary preclinical evaluation of RMC-113, a hypothetical KRAS G12D(ON) inhibitor, in human lung tumor organoids. The illustrative results suggest that RMC-113 could be a potent and selective agent for treating NSCLC driven by this specific mutation. The data indicates strong on-target activity, demonstrated by the potent inhibition of cell viability and MAPK pathway signaling in KRAS G12D-mutant organoids, with negligible effects on KRAS wild-type models.

Future investigations should expand on these findings by:

- Screening a larger panel of KRAS-mutant and wild-type lung organoids to confirm selectivity.
- Evaluating RMC-113 in combination with other targeted therapies or standard-of-care chemotherapy to identify potential synergistic effects and overcome resistance.[1]
- Utilizing co-culture organoid models that include immune cells or cancer-associated fibroblasts to better understand the impact of the tumor microenvironment on drug response.
- Performing in vivo studies using patient-derived xenograft (PDX) models established from the responsive organoids to validate the in vitro efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A KRAS GTPase K104Q Mutant Retains Downstream Signaling by Offsetting Defects in Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of Human Lung Cancer Organoids Using Small Biopsy and Surgical Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: A Preliminary Investigation of RMC-113 in Human Lung Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567198#preliminary-investigation-of-rmc-113-inhuman-lung-organoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com